![molecular formula C17H15N3O B14212461 5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline CAS No. 824968-86-7](/img/structure/B14212461.png)
5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a furan ring, a pyrazole ring, and an isoquinoline ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative of 2,5-dimethylfuran with a halogenated pyrazolo[4,3-c]isoquinoline under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,5-Dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: Electrophilic substitution reactions can occur on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce dihydropyrazoles.
Aplicaciones Científicas De Investigación
5-(2,5-Dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds
Mecanismo De Acción
The mechanism of action of 5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylfuran: A simpler compound with potential as a biofuel.
3-Acetyl-2,5-dimethylfuran: Known for its use as a flavoring agent and its mutagenic properties
5-Hydroxymethylfurfural: An intermediate in the synthesis of 2,5-dimethylfuran and other valuable chemicals.
Uniqueness
5-(2,5-Dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler compounds like 2,5-dimethylfuran and 3-acetyl-2,5-dimethylfuran.
Propiedades
Número CAS |
824968-86-7 |
|---|---|
Fórmula molecular |
C17H15N3O |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H15N3O/c1-9-8-14(11(3)21-9)16-12-6-4-5-7-13(12)17-15(18-16)10(2)19-20-17/h4-8H,1-3H3,(H,19,20) |
Clave InChI |
BGPRUPNMBAAPQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C)C2=NC3=C(NN=C3C4=CC=CC=C42)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14212388.png)
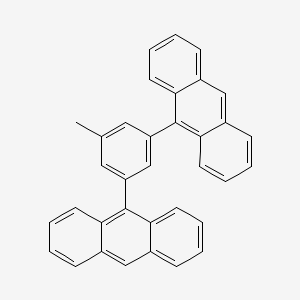
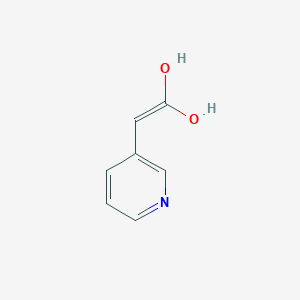
![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
![[3-(Pyrimidin-2-yl)phenyl]acetaldehyde](/img/structure/B14212399.png)
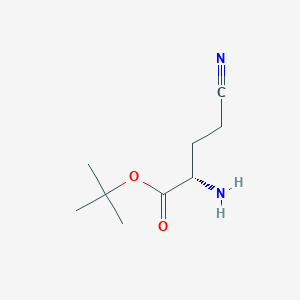
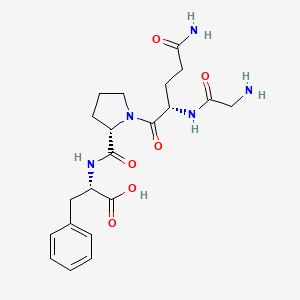
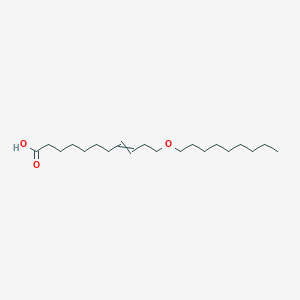
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B14212428.png)
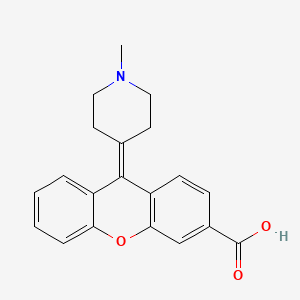
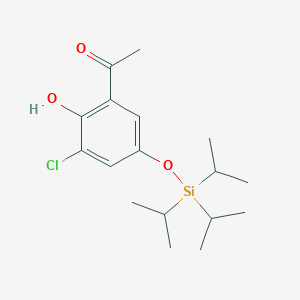
![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)

![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)
